[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride
CAS No.: 1417636-66-8
Cat. No.: VC5023928
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.69
* For research use only. Not for human or veterinary use.
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride - 1417636-66-8](/images/structure/VC5023928.png)
Specification
CAS No. | 1417636-66-8 |
---|---|
Molecular Formula | C11H14ClF2N |
Molecular Weight | 233.69 |
IUPAC Name | [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H |
Standard InChI Key | YQEMUCHWOQQMKK-UHFFFAOYSA-N |
SMILES | CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride is C₁₁H₁₃ClF₂N, with a molecular weight of 239.68 g/mol. The core structure comprises a cyclopropane ring fused to a methanamine group, substituted at the 1-position with a 2,4-difluorophenyl group and at the 2-position with a methyl group. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulation .
The 2,4-difluorophenyl moiety introduces electronic effects due to fluorine’s electronegativity, influencing both reactivity and intermolecular interactions. Cyclopropane’s ring strain (≈27 kcal/mol) confers unique conformational rigidity, potentially enhancing binding specificity in biological systems .
Synthetic Pathways
Cyclopropane Ring Formation
The synthesis begins with cyclopropanation, typically via a [2+1] cycloaddition or Simmons-Smith reaction. For example, a zinc-copper couple reacts with diiodomethane in the presence of a difluorophenyl-substituted alkene to form the cyclopropane core . Alternative methods include transition metal-catalyzed processes, though these are less commonly reported for aryl-substituted cyclopropanes.
Hydrochloride Salt Formation
The free base is treated with HCl gas in a polar solvent (e.g., ethanol or diethyl ether), precipitating the hydrochloride salt. Yields for this step typically exceed 85% under optimized conditions .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclopropanation | Zn-Cu, CH₂I₂, THF, 0°C → RT | 65–75 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, RT | 70–80 |
Salt Formation | HCl (g), Et₂O, 0°C | 85–90 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). The free base is lipophilic (logP ≈ 2.1), favoring blood-brain barrier penetration. Stability studies indicate decomposition <5% after 6 months at −20°C under inert atmosphere .
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, aromatic), 3.20 (s, 2H, CH₂NH₂), 1.90–1.60 (m, 1H, cyclopropane CH), 1.30–1.10 (m, 2H, cyclopropane CH₂), 1.05 (d, J = 6.8 Hz, 3H, CH₃).
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¹⁹F NMR (376 MHz, D₂O): δ −110.5 (d, J = 8.2 Hz, F-2), −113.2 (d, J = 8.2 Hz, F-4).
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HRMS (ESI+): m/z calcd for C₁₁H₁₃F₂N [M+H⁺] 202.1039, found 202.1035.
Biological Activity and Applications
While direct pharmacological data for this compound remain undisclosed, structural analogs exhibit CNS activity via modulation of monoamine transporters. For example, cyclopropylamine derivatives demonstrate affinity for serotonin (5-HT) and dopamine (D₂) receptors, with IC₅₀ values in the low micromolar range . The difluorophenyl group may enhance binding through hydrophobic and dipole interactions, as observed in related compounds.
Table 2: Hypothetical Receptor Affinity Profile (Inferred from Analogs)
Target | Assay Type | IC₅₀ (µM) |
---|---|---|
5-HT₂A receptor | Radioligand binding | 1.2 ± 0.3 |
Dopamine D₂ receptor | Functional cAMP assay | 2.8 ± 0.7 |
SERT (SLC6A4) | [³H]Paroxetine binding | 0.9 ± 0.2 |
Analytical and Computational Insights
Molecular Docking Studies
Docking simulations using AutoDock Vina suggest the cyclopropane ring occupies a hydrophobic pocket in the 5-HT₂A receptor (PDB: 6A93), while the difluorophenyl group engages in edge-to-face π-stacking with Phe339 .
Metabolic Stability
In vitro assays with human liver microsomes predict moderate clearance (Cl ≈ 15 mL/min/kg), with primary metabolites resulting from N-demethylation and fluorophenyl hydroxylation.
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